molecular formula C12H20O2 B7797002 Geranyl acetate CAS No. 68311-13-7

Geranyl acetate

Cat. No.: B7797002
CAS No.: 68311-13-7
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-DHZHZOJOSA-N
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Description

Geranyl acetate is a naturally occurring organic compound classified as a terpenoid. It is a colorless liquid with a pleasant floral or fruity rose aroma. The compound is found in various essential oils, including those from citronella, lemongrass, and lavender. Its molecular formula is C12H20O2, and it is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl acetate is commonly synthesized through the esterification of geraniol with acetic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: Industrially, this compound is extracted from essential oils through steam distillation or cold pressing of plant materials like geranium and citronella. The raw oil is then subjected to fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Geranyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Geranyl acetate exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Geraniol: An alcohol derivative of geranyl acetate with similar aromatic properties.

    Neryl Acetate: An isomer of this compound with a similar structure but different spatial arrangement.

    Citronellol: Another terpenoid with a similar floral aroma

Uniqueness: this compound is unique due to its combination of a pleasant aroma and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate
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InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+
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InChI Key

HIGQPQRQIQDZMP-DHZHZOJOSA-N
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Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C)/C)C
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Molecular Formula

C12H20O2
Record name GERANYL ACETATE
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DSSTOX Substance ID

DTXSID0020654
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Molecular Weight

196.29 g/mol
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Physical Description

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour
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Boiling Point

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol)
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Density

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg]
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Color/Form

Clear, colorless liquid

CAS No.

105-87-3, 33843-18-4, 68311-13-7
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Melting Point

< 25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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